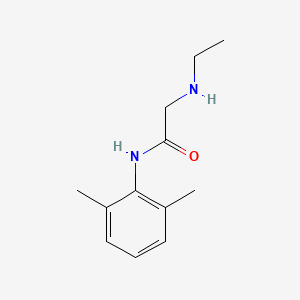Monoethylglycinexylidide
CAS No.: 1246819-83-9
Cat. No.: VC14537975
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1246819-83-9 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) |
| Standard InChI Key | WRMRXPASUROZGT-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC(=O)NC1=C(C=CC=C1C)C |
Introduction
Chemical Identity and Structural Characteristics
MEGX, chemically designated as N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide, belongs to the class of xylidide derivatives. Its molecular formula is , with a molecular weight of 206.28 g/mol . The hydrochloride salt form (CAS No. 7729-94-4) has a molecular weight of 242.75 g/mol and a chemical formula of . The compound’s structure features a substituted acetamide backbone with an ethylamino group and a 2,6-dimethylphenyl moiety, which confers its affinity for voltage-gated sodium channels—a property shared with its parent compound, lidocaine .
Table 1: Key Chemical Properties of MEGX
The compound’s physicochemical properties, including a logP of 2.27, suggest moderate lipophilicity, which influences its distribution across biological membranes . Its hydrogen-bonding capacity (2 acceptors and 2 donors) further modulates interactions with plasma proteins and metabolic enzymes .
Pharmacokinetics and Metabolic Pathways
Species-Specific Variability
Pharmacokinetic studies in cats reveal species-specific differences. Intravenous lidocaine (2 mg/kg) in awake cats yields a lidocaine elimination half-life of 1.2 hours, whereas isoflurane anesthesia reduces this to 0.8 hours, concurrently altering MEGX kinetics . Under anesthesia, the maximum plasma concentration () of MEGX increases by 40%, and the time to extends from 60 to 90 minutes . These findings underscore the impact of anesthesia on drug metabolism and the need for species-specific dosing protocols.
Tissue Distribution
In humans undergoing liposuction, lidocaine doses of 19.9–27.6 mg/kg result in peak plasma concentrations of MEGX () occurring 8–28 hours post-administration . Microdialysis studies demonstrate that tissue concentrations of lidocaine and MEGX fall below therapeutic thresholds () within 4–8 hours, highlighting rapid redistribution and clearance . Approximately 64% of the infiltrated lidocaine dose is systemically absorbed, while 9.7% is removed via lipoaspiration .
Clinical Applications and Diagnostic Utility
Quantitative Liver Function Testing
The MEGX formation test has emerged as a robust tool for assessing hepatic function. In a study of 40 CLD patients, serum MEGX levels inversely correlated with disease severity: low-risk patients exhibited , medium-risk , and high-risk . Salivary MEGX measurements, though less common, also reflect systemic levels ( with serum) . This non-invasive approach is particularly valuable for monitoring disease progression in cirrhosis and post-transplant patients.
Perioperative Analgesia
In liposuction, high-dose lidocaine (up to 2,143 mg) is infiltrated to mitigate postoperative pain. MEGX contributes 80–90% of lidocaine’s analgesic potency, but its delayed peak concentration (8–28 hours) extends the window for potential toxicity . Despite this, studies confirm that combined lidocaine-MEGX levels remain within safe limits () when doses are carefully titrated .
Analytical Methods for Quantification
Chromatographic Techniques
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying MEGX in plasma, offering a limit of detection (LOD) of . This method’s precision () enables reliable pharmacokinetic profiling in both humans and animals .
Immunoassays
Fluorescent polarization immunoassay (FPIA) provides a rapid alternative for clinical settings, with salivary MEGX levels correlating moderately () with serum concentrations . While less precise than LC-MS, FPIA is advantageous for point-of-care testing in resource-limited environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume